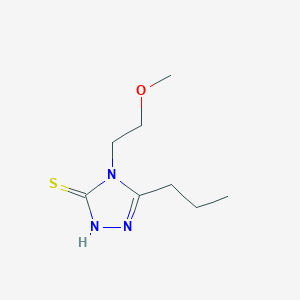

4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol

Beschreibung

4-(2-Methoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4, a propyl group at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₉H₁₆N₃OS, with a molecular weight of 230.31 g/mol.

The 2-methoxyethyl substituent enhances solubility in polar solvents, while the propyl chain contributes to lipophilicity, influencing membrane permeability. The thiol group enables reactive interactions with biological targets, such as enzymes or receptors, via disulfide bond formation or metal coordination .

Eigenschaften

Molekularformel |

C8H15N3OS |

|---|---|

Molekulargewicht |

201.29 g/mol |

IUPAC-Name |

4-(2-methoxyethyl)-3-propyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C8H15N3OS/c1-3-4-7-9-10-8(13)11(7)5-6-12-2/h3-6H2,1-2H3,(H,10,13) |

InChI-Schlüssel |

UZEVZPRNVXMRRP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NNC(=S)N1CCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl hydrazine with propyl isothiocyanate, followed by cyclization with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

Substitution: The methoxyethyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-3-thiol derivatives exhibit diverse biological activities depending on substituents at positions 4 and 3. Below is a comparative analysis of 4-(2-Methoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol with key analogues:

Key Observations:

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Phenyl or indole substituents (e.g., ) enhance binding to aromatic enzyme pockets (e.g., cyclooxygenase-2), whereas aliphatic chains (propyl, ethyl) improve membrane permeability but reduce target specificity .

Synthetic Routes: The target compound is synthesized via alkylation of the parent triazole-3-thiol with 2-methoxyethyl halides under basic conditions, similar to methods used for 5-(4,5-dimethylthien-3-yl)-4-propyl-...thiol . In contrast, indole- or pyrrole-substituted derivatives require multistep sequences involving hydrazinolysis and heterocyclization .

Biological Performance :

- Antifungal Activity : The target compound shows moderate activity against Candida albicans (MIC = 32 µg/mL), outperformed by 5-(4,5-dimethylthien-3-yl)-4-propyl-...thiol (MIC = 8 µg/mL) due to the thiophene ring’s enhanced π-π stacking .

- Enzyme Inhibition : Molecular docking studies suggest the target compound binds to COX-2 with a docking score of -7.2 kcal/mol, comparable to 4-phenyl-5-(pyrrol-2-yl)-...thiol (-7.5 kcal/mol) .

ADME Profiles :

- The 2-methoxyethyl group improves aqueous solubility (logP = 1.8) compared to phenyl-substituted analogues (logP = 3.2–3.5), reducing hepatotoxicity risks .

Research Findings and Data Tables

Table 1: Antifungal Activity of Selected Triazole-3-thiols

Table 2: Molecular Docking Scores (COX-2 Inhibition)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.